N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, a 3-chlorophenyl substituent at the N4 position, and a 2-phenylethyl group at the N6 position. The compound’s design aligns with trends in medicinal chemistry, where pyrazolo-pyrimidine scaffolds are leveraged for their ability to engage hydrophobic pockets and hydrogen-bonding interactions in target proteins .
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPRGANMFBNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form 3-chlorophenylhydrazone This intermediate is then reacted with ethyl acetoacetate to yield the corresponding pyrazolone derivative Subsequent cyclization with guanidine carbonate under basic conditions leads to the formation of the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with reagents such as sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- N4 Substituent : The 3-chlorophenyl group is common in antifungal (e.g., NSC11668 ) and kinase-targeting derivatives. Chlorine enhances lipophilicity and influences π-π stacking .
- N6 Substituent : Bulky hydrophobic groups (e.g., cycloheptyl , phenylethyl) improve target affinity by occupying hydrophobic pockets. For example, replacing furan with phenyl in increased toxicity but also potency .
- Selectivity : Cycloheptyl and phenylethyl groups may confer selectivity for kinases like JAK3 over related isoforms .
Kinase Inhibition
- JAK3 Selectivity: Pyrimidine-4,6-diamine derivatives with N6 cycloalkyl groups (e.g., cycloheptyl) showed nanomolar IC50 values for JAK3, attributed to optimal fit in the ATP-binding pocket .
- TYK2 Inhibition : Compound 23 (), with a fused imidazo[4,5-b]pyridine and sulfonyl group, achieved submicromolar activity (IC50 ~0.4 µM) via hydrophobic interactions .
Antifungal Activity
Toxicity and Potency Trade-offs
- In , replacing furan with phenyl (7_2d11) increased toxicity but maintained potency, highlighting the delicate balance between hydrophobicity and safety .
Biological Activity
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 380.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine backbone, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family can act as inhibitors of key kinases involved in cancer progression and other diseases. Specifically, this compound may inhibit casein kinase 1 (CK1), which plays a role in cell signaling pathways associated with cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidines:
- Inhibition of Tumor Cell Proliferation : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the low micromolar range against A431 and PC3 cancer cells .
- Mechanistic Insights : The inhibition of CK1 by related compounds leads to apoptosis in cancer cells. For example, a study highlighted that certain derivatives could induce apoptosis through the upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors like Bcl-2 .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit epidermal growth factor receptor (EGFR) activity:
- EGFR Inhibition : Recent findings suggest that related pyrazolo[3,4-d]pyrimidines can effectively inhibit both wild-type and mutant forms of EGFR. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed promising activity against the T790M mutant .
Research Findings and Case Studies
A summary of notable studies on the biological activity of this compound is presented below:
Q & A
Q. How can selectivity against off-target kinases be enhanced without compromising potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
